molecular formula C12H18N2O2S B1387152 1-[4-(Methylsulfonyl)phenyl]-3-methylpiperazine CAS No. 942474-66-0

1-[4-(Methylsulfonyl)phenyl]-3-methylpiperazine

Cat. No.: B1387152
CAS No.: 942474-66-0
M. Wt: 254.35 g/mol
InChI Key: QLQXMRUTQDUJRB-UHFFFAOYSA-N
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Description

1-[4-(Methylsulfonyl)phenyl]-3-methylpiperazine is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a methylsulfonyl group attached to a phenyl ring, which is further connected to a piperazine ring substituted with a methyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Biochemical Analysis

Biochemical Properties

1-[4-(Methylsulfonyl)phenyl]-3-methylpiperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cyclooxygenase enzymes, particularly cyclooxygenase-2, which is involved in the inflammatory response . The nature of these interactions often involves inhibition of enzyme activity, leading to reduced production of pro-inflammatory mediators.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the proliferation of certain cancer cell lines by affecting the cell cycle and inducing apoptosis . Additionally, it can alter the expression of genes involved in inflammation and cell survival.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with specific biomolecules. It acts as an inhibitor of cyclooxygenase-2, reducing the synthesis of prostaglandins, which are key mediators of inflammation . This inhibition occurs through competitive binding at the enzyme’s active site, preventing the conversion of arachidonic acid to prostaglandins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels . Long-term studies have shown that its inhibitory effects on cyclooxygenase-2 can persist, leading to sustained anti-inflammatory effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively reduces inflammation without significant adverse effects. At higher doses, it may cause toxicity, including gastrointestinal irritation and renal impairment . Threshold effects have been observed, where a minimum effective dose is required to achieve the desired anti-inflammatory effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism. The compound’s metabolites are then excreted via the kidneys.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross cell membranes via passive diffusion and may also be transported by specific transporters . Once inside the cells, it tends to accumulate in the cytoplasm and can be distributed to other cellular compartments.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. It is primarily localized in the cytoplasm but can also be found in the nucleus and other organelles . Post-translational modifications and targeting signals may direct it to specific compartments, influencing its interactions with biomolecules and its overall efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Methylsulfonyl)phenyl]-3-methylpiperazine typically involves the reaction of 4-(methylsulfonyl)phenyl derivatives with piperazine. One common method involves the use of 4-(methylsulfonyl)phenyl chloride, which reacts with 3-methylpiperazine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as toluene or methylene chloride, and the reaction temperature is maintained between 20-25°C .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps such as crystallization or chromatography to isolate the final compound .

Chemical Reactions Analysis

Types of Reactions

1-[4-(Methylsulfonyl)phenyl]-3-methylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-[4-(Methylsulfonyl)phenyl]-3-methylpiperazine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects. Additionally, it may interact with bacterial cell membranes, leading to antimicrobial activity .

Properties

IUPAC Name

3-methyl-1-(4-methylsulfonylphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c1-10-9-14(8-7-13-10)11-3-5-12(6-4-11)17(2,15)16/h3-6,10,13H,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLQXMRUTQDUJRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2=CC=C(C=C2)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.